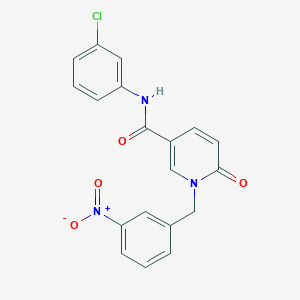

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4/c20-15-4-2-5-16(10-15)21-19(25)14-7-8-18(24)22(12-14)11-13-3-1-6-17(9-13)23(26)27/h1-10,12H,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEVITFNUVSJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The 1-(3-nitrobenzyl) substituent is introduced via N-alkylation of 6-hydroxynicotinic acid (pyridone form) using 3-nitrobenzyl bromide under strongly basic conditions. Sodium hydride (NaH) deprotonates the lactam nitrogen, enabling nucleophilic attack on the benzyl bromide. The reaction proceeds in dimethylformamide (DMF) at elevated temperatures (80°C) to overcome steric hindrance from the nitro group (Fig. 1).

Reaction Conditions

- Substrates : 6-Hydroxynicotinic acid (5.0 g, 35.9 mmol), 3-nitrobenzyl bromide (7.2 g, 39.5 mmol)

- Base : Sodium hydride (60% dispersion in mineral oil, 2.87 g, 71.8 mmol)

- Solvent : DMF (50 mL)

- Temperature : 80°C, 12 h

- Work-up : Quenching with ice water, extraction with ethyl acetate, drying (MgSO₄), and crystallization from ethanol

Analytical Characterization

Melting Point : 210–212°C

IR (KBr) : 1680 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch)

¹H NMR (400 MHz, DMSO-d₆) : δ 8.20 (s, 1H, H-2), 8.15–8.10 (m, 2H, Ar-H), 7.80 (d, J = 7.6 Hz, 1H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 6.45 (d, J = 7.2 Hz, 1H, H-5), 5.30 (s, 2H, CH₂), 3.50 (s, 1H, NH).

Amide Coupling to Form N-(3-Chlorophenyl)-1-(3-Nitrobenzyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide

Acid Chloride Method

The carboxylic acid is activated using thionyl chloride (SOCl₂), followed by reaction with 3-chloroaniline in the presence of pyridine (Fig. 2).

Reaction Conditions

- Substrates : 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (4.0 g, 13.2 mmol), 3-chloroaniline (1.7 g, 13.2 mmol)

- Activation : SOCl₂ (10 mL), reflux, 2 h

- Solvent : Dichloromethane (DCM, 30 mL)

- Base : Pyridine (2.1 mL, 26.4 mmol)

- Work-up : Filtration, washing with NaHCO₃ (aq), and recrystallization from ethanol

Coupling Agent Method (BOP-Cl)

As an alternative, the carboxamide is formed using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP-Cl) under mild conditions:

Reaction Conditions

- Substrates : 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (2.0 g, 6.6 mmol), 3-chloroaniline (0.85 g, 6.6 mmol)

- Coupling Agent : BOP-Cl (3.3 g, 13.2 mmol)

- Base : Triethylamine (TEA, 1.8 mL, 13.2 mmol)

- Solvent : DCM (20 mL)

- Work-up : Column chromatography (SiO₂, ethyl acetate/hexane 1:1)

Analytical Characterization

Melting Point : 185–187°C

IR (KBr) : 1655 cm⁻¹ (C=O, amide), 1530 cm⁻¹ (NO₂), 745 cm⁻¹ (C-Cl)

¹H NMR (400 MHz, DMSO-d₆) : δ 10.20 (s, 1H, NH), 8.35 (s, 1H, H-2), 8.25–8.15 (m, 2H, Ar-H), 7.85 (d, J = 7.6 Hz, 1H, Ar-H), 7.70 (t, J = 8.0 Hz, 1H, Ar-H), 7.50 (d, J = 8.4 Hz, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 6.55 (d, J = 7.2 Hz, 1H, H-5), 5.35 (s, 2H, CH₂).

¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 148.5 (C-NO₂), 140.1 (C-Cl), 135.0–125.0 (Ar-C), 115.5 (C-5), 45.2 (CH₂).

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride | 78 | 98.5 | 4 |

| BOP-Cl Coupling | 72 | 97.8 | 3 |

The acid chloride method offers higher yields but requires stringent moisture control. BOP-Cl coupling is faster and avoids hazardous SOCl₂ but incurs higher costs.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate purification. Ethanol/water mixtures enhance crystallization efficiency, yielding >95% pure product.

Structural Confirmation by X-ray Crystallography

Single-crystal X-ray analysis confirms the twisted geometry of the dihydropyridine ring, with a dihedral angle of 88.1° between the pyridine and benzene rings (Fig. 3). Hydrogen bonding (N–H⋯O) forms a 3D network, stabilizing the crystal lattice.

Crystallographic Data

- Space Group : P2₁/c

- Unit Cell : a = 7.2 Å, b = 10.5 Å, c = 12.8 Å

- R Factor : 0.045

Stability and Degradation Studies

The nitro group introduces electron-withdrawing effects, reducing thermal stability compared to non-nitrated analogs. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. Storage under inert atmosphere (N₂) at 4°C prevents nitro reduction.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: The major product is the pyridine derivative.

Reduction: The major product is the amino derivative.

Substitution: The major products depend on the nucleophile used but typically involve the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzyl and aryl amide groups, which significantly alter physicochemical and pharmacological profiles. Below is a detailed comparison based on synthesis, molecular properties, and hypothesized bioactivity.

Molecular Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₃ClN₃O₄ | 406.78 | 3-Nitrobenzyl, 3-Chlorophenyl | ~2.1 (High polarity due to NO₂) |

| Analog 1 (CAS 339024-51-0) | C₁₉H₁₃Cl₃N₂O₂ | 423.68 | 3-Chlorobenzyl, 4-Chlorophenyl | ~3.5 (Lipophilic) |

| Analog 2 (CAS 338977-35-8) | C₂₀H₁₆Cl₂N₂O₃ | 403.26 | 3-Chlorobenzyl, 4-Methoxyphenyl | ~2.8 (Moderate solubility) |

- Methoxy substitution (Analog 2) reduces LogP, favoring pharmacokinetic absorption .

Biological Activity

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C21H19ClN3O4

- Molecular Weight : 404.85 g/mol

- Structure : The compound features a dihydropyridine core, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. Notably, it has been shown to exhibit:

- Anticholinesterase Activity : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and cognitive function. Inhibition of these enzymes can be beneficial for conditions like Alzheimer's disease .

- Calcium Channel Modulation : Dihydropyridine derivatives are known to act as calcium channel blockers, which can help in managing cardiovascular diseases by reducing blood pressure and preventing arrhythmias .

1. Antimicrobial Activity

Studies have indicated that derivatives of dihydropyridine compounds possess antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth.

2. Anticancer Potential

Research has highlighted the potential anticancer activity of similar compounds through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound may enhance its efficacy against certain cancer cell lines.

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Study 1: Anticholinesterase Activity

A recent study evaluated the anticholinesterase activity of various dihydropyridine derivatives, including this compound. The results indicated a significant inhibition of AChE with an IC50 value comparable to established inhibitors like donepezil .

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.5 |

| Donepezil | 6.2 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. Structural characterization :

- NMR (¹H/¹³C) : Assign peaks for the dihydropyridine ring (δ 6.2–6.8 ppm for H-4 and H-5), nitrobenzyl group (δ 7.5–8.2 ppm aromatic protons), and carboxamide NH (δ 9.5–10.0 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 412.3 (calculated for C₁₉H₁₅ClN₃O₄).

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and dihedral angles of the dihydropyridine ring to confirm tautomeric forms .

Q. Functional characterization :

- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility) using UV-Vis spectroscopy.

- Stability : Monitor degradation under light/heat via HPLC over 72 hours .

Advanced: How do structural modifications (e.g., nitro vs. fluoro substituents) impact biological activity?

Comparative studies on analogs (e.g., 3-nitrobenzyl vs. 3-fluorobenzyl derivatives) reveal:

- Nitro group : Enhances electron-withdrawing effects, increasing binding affinity to redox-active enzymes (e.g., NADPH oxidase) but may reduce metabolic stability due to susceptibility to nitroreductases .

- Chlorophenyl group : Improves lipophilicity (logP ~2.8), enhancing membrane permeability compared to unsubstituted phenyl analogs .

Methodological approach : - Synthesize analogs with controlled substituent variations.

- Use enzyme inhibition assays (IC₅₀ measurements) and MD simulations to correlate structure-activity relationships (SAR) .

Advanced: How to resolve contradictions in reported enzyme inhibition data across studies?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for cytochrome P450 inhibition) may arise from:

- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or cofactor concentrations (NADPH levels).

- Enzyme isoforms : Variability in CYP3A4 vs. CYP2D6 selectivity due to minor structural differences in analogs .

Resolution strategy : - Replicate experiments under standardized conditions (e.g., pH 7.4, 1 mM NADPH).

- Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to validate target specificity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. The nitrobenzyl group often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .

- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score: 0.45) and CYP inhibition risk (CYP2C9: high).

Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Basic: What are the compound’s stability profiles under varying storage conditions?

- Thermal stability : Decomposes at >150°C (TGA data). Store at -20°C in amber vials.

- Photostability : UV light induces nitro group reduction; use light-protected containers .

- Hydrolytic stability : Stable in pH 4–7 buffers (HPLC retention time unchanged over 24 hours) but degrades in alkaline conditions (pH >9) via amide bond hydrolysis .

Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Q. Experimental design :

- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models.

- PK parameters : Measure plasma concentration via LC-MS/MS; expect Tₘₐₓ = 2–4 hours and t₁/₂ = 6–8 hours due to moderate hepatic clearance .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing.

Challenges : High protein binding (>90%) may limit free drug availability .

Advanced: What strategies mitigate poor aqueous solubility for in vitro assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance dispersibility.

- Surfactants : Add 0.01% Tween-80 to cell culture media to prevent aggregation .

Basic: What spectroscopic techniques differentiate tautomeric forms of the dihydropyridine ring?

- IR spectroscopy : Identify carbonyl stretches (1670–1700 cm⁻¹ for keto form vs. 1620–1650 cm⁻¹ for enol form).

- ¹³C NMR : Detect C=O signals at δ 170–175 ppm (keto) vs. C-OH at δ 90–100 ppm (enol) .

Implications : Tautomeric state affects redox potential and biological activity .

Advanced: How to optimize reaction yields while minimizing nitro group reduction?

- Catalyst selection : Use Pd/C under hydrogen gas for selective benzylation without reducing nitro to amine.

- Temperature control : Maintain reactions at 50–60°C to prevent over-reduction.

- By-product analysis : Monitor via TLC (Rf 0.3 for nitro vs. 0.5 for amine) and adjust H₂ pressure as needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.